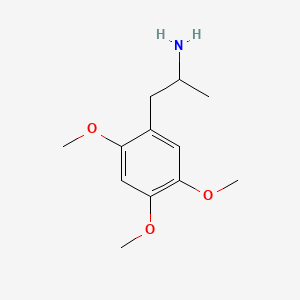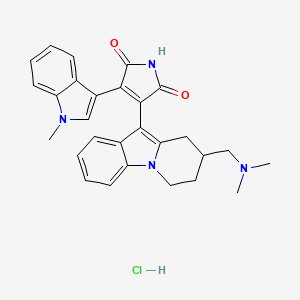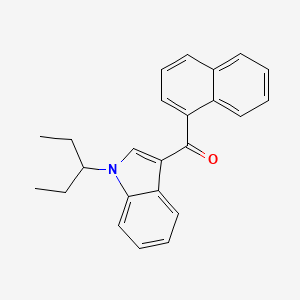
naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a naphthalene ring, an indole moiety, and a pentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Pentyl Side Chain: The pentyl side chain can be introduced via alkylation reactions, using appropriate alkyl halides and strong bases like sodium hydride.
Coupling with Naphthalene: The final step involves coupling the indole derivative with a naphthalene moiety through Friedel-Crafts acylation, using naphthoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens, nitrating agents, or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Formation of naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)carboxylic acid.
Reduction: Formation of naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of novel materials, dyes, and polymers.
Mechanism of Action
The mechanism of action of naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular functions like proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- **Naphthalen-1-yl(1-(butan-2-yl)-1H-indol-3-yl)methanone
- **Naphthalen-1-yl(1-(hexan-4-yl)-1H-indol-3-yl)methanone
- **Naphthalen-1-yl(1-(propyl)-1H-indol-3-yl)methanone
Uniqueness
Naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone stands out due to its specific structural configuration, which imparts unique physicochemical properties and biological activities
Properties
CAS No. |
2283389-75-1 |
|---|---|
Molecular Formula |
C24H23NO |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
naphthalen-1-yl-(1-pentan-3-ylindol-3-yl)methanone |
InChI |
InChI=1S/C24H23NO/c1-3-18(4-2)25-16-22(20-13-7-8-15-23(20)25)24(26)21-14-9-11-17-10-5-6-12-19(17)21/h5-16,18H,3-4H2,1-2H3 |
InChI Key |
OEESYRPHKQOKLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


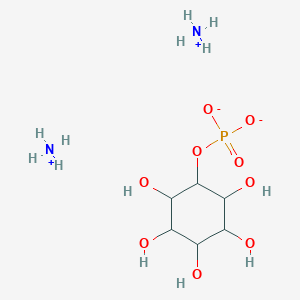
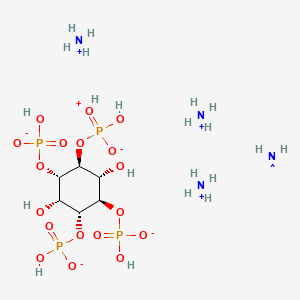
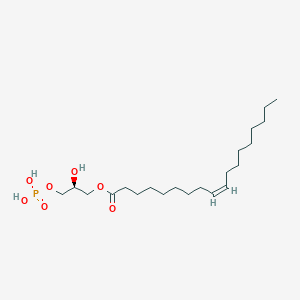

![7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B10766920.png)
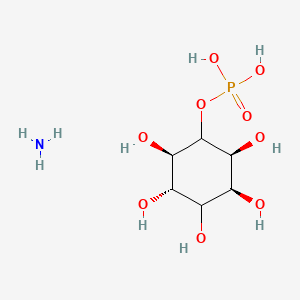
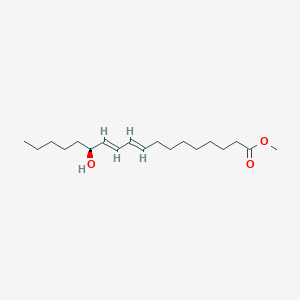
![5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B10766935.png)
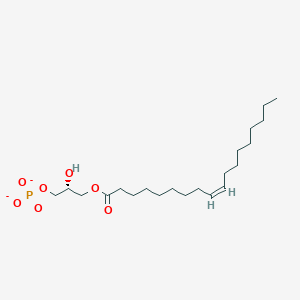
![2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid](/img/structure/B10766947.png)
![trisodium;[(1R,2S,3R,4R,5S,6R)-3-[[(2R)-3-[8-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]octanoyloxy]-2-octanoyloxypropoxy]-oxidophosphoryl]oxy-2,4,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate](/img/structure/B10766949.png)
